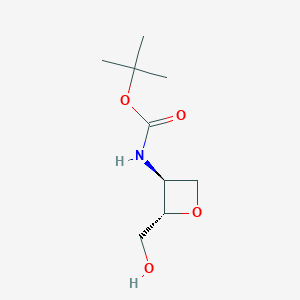
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate is a chemical compound that features a tert-butyl group attached to an oxetane ring. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate typically involves the formation of the oxetane ring followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of a suitable epoxide with a nucleophile to form the oxetane ring. The hydroxymethyl group can be introduced via a hydroxylation reaction. Finally, the tert-butyl carbamate group is added through a carbamation reaction using tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The oxetane ring can be reduced to form a linear ether.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Linear ethers.
Substitution: Various substituted oxetane derivatives.
科学的研究の応用
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive oxetane ring.
Biology: Studied for its potential as a bioactive molecule in drug discovery.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug.
Industry: Used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The tert-butyl carbamate group can also be hydrolyzed to release the active compound.
類似化合物との比較
Similar Compounds
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate: Unique due to its oxetane ring and tert-butyl carbamate group.
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxirane-3-YL)carbamate: Similar structure but with an oxirane ring instead of an oxetane ring.
Tert-butyl ((2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other cyclic ethers. The strained ring structure of oxetane makes it more reactive in ring-opening reactions, which can be advantageous in various chemical and biological applications.
特性
分子式 |
C9H17NO4 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
InChIキー |
AEIVOTLOANDCEL-NKWVEPMBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1CO |
正規SMILES |
CC(C)(C)OC(=O)NC1COC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


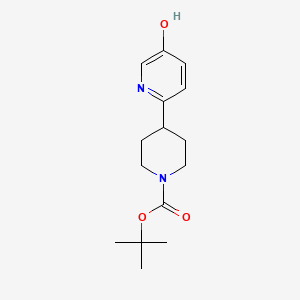
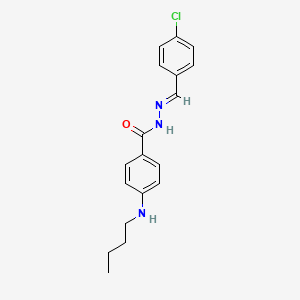

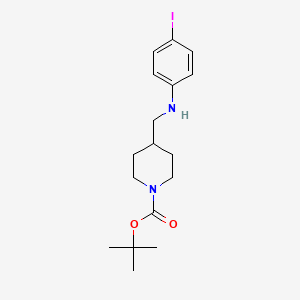
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
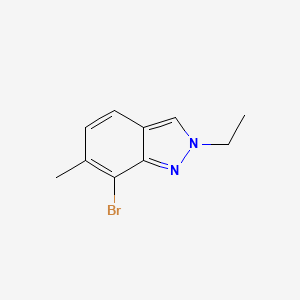
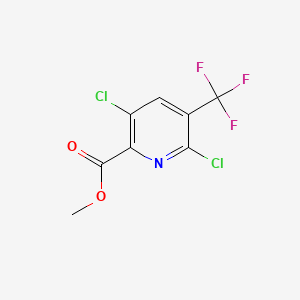
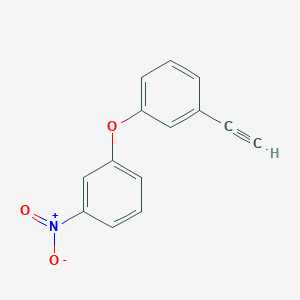
![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)
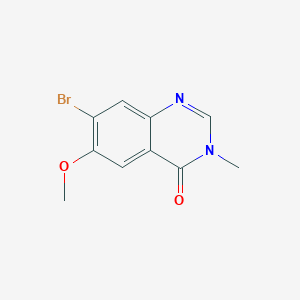
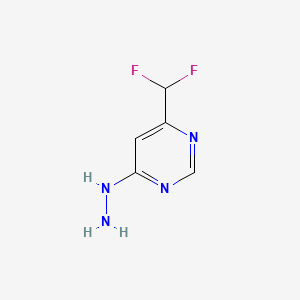
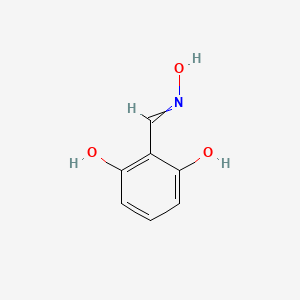
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)
